Product packaging for 6-Azaspiro[2.5]octan-1-ylmethanol(Cat. No.:CAS No. 1359655-91-6)

6-Azaspiro[2.5]octan-1-ylmethanol

Cat. No.: B3047235
CAS No.: 1359655-91-6
M. Wt: 141.21
InChI Key: BAOOOTDYBKVUPX-UHFFFAOYSA-N
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Description

Conceptual Framework of Spirocyclic Architectures in Chemical Synthesis and Biological Exploration

Spirocyclic compounds are a fascinating class of molecules distinguished by a single atom that is a constituent of two separate rings. This shared atom, known as the spiro atom, imparts a rigid, three-dimensional structure that is a departure from the often flat, two-dimensional nature of many common aromatic compounds. This distinct architecture is of great interest in medicinal chemistry and materials science. nih.govresearchgate.net The fixed orientation of substituents on the spirocyclic core allows for precise interactions with biological targets, such as enzymes and receptors. researchgate.net This can lead to enhanced selectivity and potency of drug candidates, as well as improved metabolic stability. acs.org The high proportion of sp3-hybridized carbon atoms in many spirocyclic systems contributes to their three-dimensional character, a feature that is increasingly sought after in the design of new bioactive molecules. ku.edunih.gov

Historical Context and Evolution of Azaspiro[2.5]octane Core Investigations

The investigation of spirocyclic systems has a rich history, with the unique structural features of these compounds attracting early synthetic interest. The azaspiro[2.5]octane core, which incorporates a nitrogen atom into the spirocyclic framework, has become particularly relevant in drug discovery. nih.gov Initially, the synthesis of such scaffolds was often complex and low-yielding. However, the development of new synthetic methodologies has made these structures more accessible. rsc.org Modern techniques, including enzymatic synthesis and transition metal-catalyzed reactions, have enabled the stereoselective production of azaspiro[2.5]octane derivatives, allowing for detailed exploration of their structure-activity relationships. acs.org The growing number of patents and publications featuring the azaspiro[2.5]octane core underscores its increasing importance in the development of new therapeutics. nih.govnih.gov

Research Significance and Future Trajectories of 6-Azaspiro[2.5]octan-1-ylmethanol as a Chemical Entity

This compound has emerged as a key building block in the synthesis of more complex molecules. Its structure, featuring a reactive primary alcohol and a secondary amine within a rigid spirocyclic framework, provides two points for chemical modification. This allows for the systematic exploration of chemical space and the generation of libraries of diverse compounds. ku.edu

Recent research has highlighted the utility of the 6-azaspiro[2.5]octane core in the development of potent and selective agonists for the glucagon-like peptide-1 (GLP-1) receptor, which is a key target in the treatment of type 2 diabetes and obesity. nih.gov The rigid scaffold of the azaspiro[2.5]octane helps to orient the necessary pharmacophores in a way that mimics the binding of the natural peptide ligand. nih.gov

The future of research involving this compound is promising. Its application as a scaffold is being explored in a variety of therapeutic areas beyond metabolic diseases, including neuroscience and oncology. taylorandfrancis.com The ability to synthesize specific stereoisomers of this compound will be crucial in developing drugs with improved efficacy and reduced off-target effects. acs.org As synthetic methods become more refined, it is anticipated that this compound and its derivatives will play an increasingly important role in the discovery of new medicines. nih.gov

Physicochemical Properties of 6-Azaspiro[2.5]octane

PropertyValueSource
Molecular Formula C7H13NPubChem
Molecular Weight 111.18 g/mol PubChem nih.gov
IUPAC Name 6-azaspiro[2.5]octanePubChem nih.gov
CAS Number 872-64-0PubChem nih.gov
Topological Polar Surface Area 12 ŲPubChem nih.gov
Complexity 86.6PubChem nih.gov
XLogP3 1.3PubChem nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B3047235 6-Azaspiro[2.5]octan-1-ylmethanol CAS No. 1359655-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azaspiro[2.5]octan-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-7-5-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOOOTDYBKVUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302906
Record name 6-Azaspiro[2.5]octane-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359655-91-6
Record name 6-Azaspiro[2.5]octane-1-methanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azaspiro[2.5]octane-1-methanol
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Record name 6-azaspiro[2.5]octan-1-ylmethanol
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Synthetic Methodologies and Chemical Transformations of 6 Azaspiro 2.5 Octan 1 Ylmethanol

De Novo Synthesis of the 6-Azaspiro[2.5]octane Core

The construction of the unique spirocyclic system of 6-azaspiro[2.5]octane can be achieved through several de novo synthetic routes. These methods focus on building the bicyclic core from acyclic or monocyclic precursors.

Strategies Involving Cyclopropanation and Cyclization

Cyclopropanation is a cornerstone strategy for creating the three-membered ring of the azaspiro[2.5]octane system. These reactions typically involve the addition of a carbene or carbenoid to an exocyclic double bond on a piperidine (B6355638) precursor.

One common approach is the Corey-Chaykovsky cyclopropanation , which utilizes sulfonium (B1226848) ylides to convert a ketone into the corresponding epoxide, which can then be transformed into the cyclopropane (B1198618). Another prominent method involves the use of diazo compounds in the presence of metal catalysts. For instance, Rhodium (Rh) and Copper (Cu) catalysts are known to facilitate cyclopropanation of alkenes with acceptor-type diazo carbene precursors. wikipedia.org

A key precursor for these routes is often a piperidine derivative with an exocyclic methylene (B1212753) group. The synthesis of the core hydrochloride salt has been reported starting from 1,1-cyclopropanediacetonitrile, which undergoes cyclization to form the piperidine ring. chemicalbook.com

Rearrangement Reactions for Spirocyclic Construction

Rearrangement reactions offer a powerful method for skeletal reorganization, enabling the construction of spirocycles through ring expansion or contraction.

A classic and relevant example is the Tiffeneau-Demjanov rearrangement . This reaction sequence allows for the one-carbon ring expansion of a cyclic ketone. libretexts.org In the context of 6-azaspiro[2.5]octane synthesis, one could envision starting with a suitably substituted cyclopentanone. Conversion to a cyanohydrin, followed by reduction to a 1-aminomethyl-cycloalkanol and subsequent treatment with nitrous acid, would induce a rearrangement to form the desired 6-azaspiro[2.5]octan-5-one core. wikipedia.orglibretexts.orgnumberanalytics.com This ketone then serves as a versatile intermediate for further functionalization, including reduction to the corresponding amine.

Another strategy involves the ring expansion of spirocyclopropanes . Spiro-annulated cyclopropanes, particularly those flanked by donor and acceptor groups, can undergo stereoselective ring expansion to furnish larger spirocyclic systems. acs.org This process is driven by the release of strain energy from the three-membered ring. nih.gov For example, a spiro[cyclopropane-1,3'-oxindole] can undergo ring enlargement in the presence of an alkynyl imine, a key step demonstrated in the total synthesis of the alkaloid spirotryprostatin B. acs.org

Transition Metal-Catalyzed Approaches (e.g., Palladium-catalyzed Decarboxylative Cyclization)

Transition metal catalysis provides efficient and often highly selective pathways to complex molecular architectures. Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) have all been employed in the synthesis of spirocyclic systems.

A notable example is an asymmetric Ru-catalyzed cyclopropanation using a redox-active diazo reagent, which successfully yielded an N-hydroxyphthalimide-substituted azaspiro[2.5]octane. acs.org

Palladium-catalyzed reactions are particularly prominent. While a direct example for this specific scaffold is not prevalent, the Narasaka-Heck reaction , a palladium-catalyzed cyclization of a γ,δ-unsaturated oxime ester, is a powerful method for creating N-heterocycles. nih.gov This can be combined with C-H activation in a cascade process to assemble spirocyclic pyrrolines. nih.gov Furthermore, palladium-catalyzed decarboxylative cyclizations represent a modern strategy for building ring systems. rsc.orgnih.gov These reactions often involve the decarboxylation of substrates like vinyl benzoxazinones to generate polarized intermediates that can undergo cycloaddition with various partners. nih.gov This approach has been used to create highly functionalized spiro-tetrahydrofuran-pyrazolones with excellent stereoselectivity, demonstrating the power of the methodology for constructing spirocyclic scaffolds. rsc.org

Table 1: Overview of De Novo Synthesis Strategies for the 6-Azaspiro[2.5]octane Core

Strategy Key Reaction Precursors Reagents/Catalysts Notes
Cyclopropanation Corey-Chaykovsky Reaction Piperidin-4-one derivatives Sulfonium ylides Forms an intermediate epoxide.
Cyclopropanation Metal-Catalyzed Cyclopropanation Exocyclic alkenes from piperidine Diazo compounds, Rh/Cu catalysts Common method for forming cyclopropanes. wikipedia.org
Rearrangement Tiffeneau-Demjanov Rearrangement Substituted cyclopentanones Nitrous acid Involves a 1-aminomethyl-cycloalkanol intermediate for one-carbon ring expansion. wikipedia.orglibretexts.org
Rearrangement Spirocyclopropane Ring Expansion Spiro-annulated cyclopropanes Heat or catalysts Driven by relief of ring strain. acs.orgnih.gov
Transition Metal Catalysis Ru-Catalyzed Asymmetric Cyclopropanation N-protected piperidin-4-ylidene Redox-active diazo reagent, Ru-catalyst Provides access to chiral N-substituted azaspiro[2.5]octanes. acs.org
Transition Metal Catalysis Palladium-Catalyzed Decarboxylative Cycloaddition Vinylethylene carbonates, etc. Pd-catalysts (e.g., Pd(PPh₃)₄) A modern method for constructing complex spirocycles. rsc.orgnih.gov

Stereoselective and Enantioselective Synthesis of 6-Azaspiro[2.5]octan-1-ylmethanol Derivatives

The biological activity of spirocyclic compounds is often dependent on their specific stereochemistry. acs.org Therefore, developing methods to control the formation of stereocenters, particularly the spiro-carbon, is of paramount importance.

Asymmetric Catalysis in Spiro Compound Synthesis

Asymmetric catalysis, which uses chiral catalysts to favor the formation of one enantiomer over the other, is a highly efficient strategy for producing enantiomerically pure compounds. rsc.org This approach avoids the need for resolving racemic mixtures, which can be costly and time-consuming. acs.orgacs.org

In the context of azaspiro[2.y]alkane synthesis, biocatalysis has emerged as a powerful tool. Engineered carbene transferase enzymes, derived from protoglobins, have been developed to catalyze the cyclopropanation of unsaturated exocyclic N-heterocycles. acs.org This enzymatic platform demonstrates excellent stereodivergence, high yields, and both high diastereoselectivity and enantioselectivity. These engineered enzymes can operate on a gram scale in aqueous media, making the process practical and scalable. acs.org

Transition metal catalysis with chiral ligands is another pillar of asymmetric synthesis. acs.org For instance, chiral Ru(II) complexes have been used to generate spirocyclopropyl oxindoles with high enantiomeric excess (ee). rsc.org The choice of metal and, crucially, the chiral ligand allows for fine-tuning of the stereochemical outcome of the reaction. libretexts.org

Chiral Auxiliary and Chiral Pool Strategies for Enantioenrichment

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered. rsc.org Well-known auxiliaries include Evans oxazolidinones and camphorsultam. rsc.org In the synthesis of a 6-azaspiro[2.5]octane derivative, an achiral piperidone precursor could be reacted with a chiral auxiliary. Subsequent alkylation or other modifications would proceed with high diastereoselectivity due to the steric influence of the auxiliary, thereby establishing the desired stereochemistry.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. numberanalytics.com The inherent chirality of the starting material is incorporated into the final target molecule. For the synthesis of this compound, one could hypothetically start from a chiral piperidine derivative sourced from the chiral pool. For example, a suitable amino acid could be elaborated into a chiral piperidine ring, which would then serve as the foundation for the subsequent cyclopropanation step, transferring the initial chirality to the final spirocyclic product.

Table 2: Summary of Stereoselective Synthesis Approaches

Strategy Method Description Key Features
Asymmetric Catalysis Biocatalysis Use of engineered carbene transferase enzymes for cyclopropanation. acs.org High yield, excellent diastereo- and enantioselectivity, scalable, environmentally friendly. acs.org
Asymmetric Catalysis Chiral Metal Catalysis Transition metals (e.g., Ru, Pd) complexed with chiral ligands to induce stereoselectivity. rsc.org Versatile, high enantiomeric excesses achievable, applicable to various transformations. libretexts.orgrsc.org
Substrate Control Chiral Auxiliary Temporary incorporation of a chiral molecule to direct a stereoselective reaction. rsc.org Reliable, predictable stereochemical outcome, auxiliary is often recoverable. rsc.org
Substrate Control Chiral Pool Synthesis Use of naturally occurring chiral molecules as starting materials. numberanalytics.com Access to enantiopure products by transferring existing chirality.

Post-Synthetic Derivatization and Functional Group Interconversions of this compound

Post-synthetic derivatization is a critical process in medicinal chemistry for creating analogues of a lead compound to explore structure-activity relationships. This involves modifying specific functional groups within the molecule.

Modifications at the Primary Alcohol Moiety

The primary alcohol group (–CH₂OH) is a versatile functional handle for a variety of chemical transformations. nih.govsolubilityofthings.com Common modifications include oxidation, esterification, and etherification to introduce new functionalities and alter the physicochemical properties of the parent molecule. nih.govsolubilityofthings.com

Oxidation: Primary alcohols can be oxidized to form aldehydes or further to carboxylic acids using a range of oxidizing agents. fiveable.me The choice of reagent dictates the extent of oxidation. fiveable.me

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides converts the alcohol into an ester. This is a common strategy to create prodrugs or modify a compound's lipophilicity. nih.gov

Etherification: The formation of an ether linkage can be achieved through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide.

Despite the theoretical potential for these reactions, no specific examples of their application to this compound have been reported in the scientific literature. Consequently, no data tables of detailed research findings can be provided.

Nitrogen Atom Functionalization and Quaternization

The secondary amine within the 6-azaspiro[2.5]octane core is another key site for chemical modification.

N-Alkylation and N-Arylation: The nitrogen atom can be functionalized through the introduction of alkyl or aryl groups. rsc.orgorganic-chemistry.orggoogle.com This is typically achieved by reacting the amine with alkyl or aryl halides. google.com Such modifications can significantly influence the compound's basicity, polarity, and biological interactions.

Amide Formation: Acylation of the secondary amine with acid chlorides or anhydrides yields the corresponding amide, which can alter the electronic properties and hydrogen bonding capacity of the molecule.

Quaternization: The process of alkylating the nitrogen atom to form a quaternary ammonium (B1175870) salt is known as quaternization. google.comgoogle.comdtic.milnih.gov This transformation introduces a permanent positive charge, which can enhance water solubility and influence biological activity. dtic.mil The reaction typically involves treating the amine with an excess of an alkylating agent. google.com

Specific studies detailing the nitrogen functionalization or quaternization of this compound are not documented in the available literature. Therefore, no experimental data can be presented.

Diversification at the Spirocyclic Carbon Centers

Modification of the carbon framework of the spirocycle, which includes a cyclopropane and a piperidine ring, represents a more complex synthetic challenge. Such modifications could involve ring-opening reactions of the cyclopropane or functionalization of the piperidine ring's carbon atoms. These transformations would fundamentally alter the three-dimensional structure of the scaffold.

A search of the scientific literature did not yield any studies describing the diversification at the spirocyclic carbon centers of this compound.

Novel Synthetic Pathways and Mechanistic Insights

The development of novel synthetic methods is crucial for accessing new chemical entities and improving the efficiency and sustainability of chemical manufacturing.

Radical Hydroxymethylation Approaches

Radical hydroxymethylation involves the introduction of a hydroxymethyl (–CH₂OH) group via a radical-mediated process. rsc.orgnih.gov This can be a powerful tool for carbon-carbon bond formation. rsc.org One approach involves the generation of a radical species that can then react with a source of formaldehyde (B43269) or a synthetic equivalent. rsc.orgnih.gov For example, recent advances have utilized photocatalysis to generate radicals from alkyl iodides, which then couple with formaldehyde. rsc.org

There is no evidence in the scientific literature of radical hydroxymethylation approaches being used for the synthesis of this compound itself. The existing name of the compound indicates the hydroxymethyl group is already present.

Green Chemistry Principles in Synthetic Route Design

Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comijbpas.cominstituteofsustainabilitystudies.comresearchgate.netewadirect.com The twelve principles of green chemistry provide a framework for this, encouraging practices such as waste prevention, maximizing atom economy, using safer solvents and reagents, and employing catalysis. instituteofsustainabilitystudies.comresearchgate.net

In pharmaceutical synthesis, applying green chemistry principles can lead to more efficient, cost-effective, and environmentally benign manufacturing processes. mdpi.comresearchgate.net This can involve the use of biocatalysis, alternative energy sources like microwave irradiation, and solvents derived from renewable resources. mdpi.comijbpas.com

While the application of green chemistry is a major focus in modern organic synthesis, no specific literature detailing the design of a synthetic route for this compound based on green chemistry principles has been found.

Advanced Structural Analysis and Spectroscopic Characterization of 6 Azaspiro 2.5 Octan 1 Ylmethanol Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 6-Azaspiro[2.5]octan-1-ylmethanol analogues. It provides profound insights into the molecular framework, allowing for the determination of relative configuration and preferred conformations by analyzing chemical shifts and coupling constants. nih.gov

Proton NMR and Carbon-13 NMR Spectral Interpretation

The ¹H and ¹³C NMR spectra of this compound provide a foundational map of its molecular structure. The proton spectrum reveals the chemical environment of each hydrogen atom, while the carbon spectrum identifies the distinct carbon atoms. youtube.com

In ¹H NMR, the protons of the cyclopropane (B1198618) ring typically appear in the upfield region (approx. 0.3–0.8 ppm) due to the ring current effect. The protons on the piperidine (B6355638) ring exhibit more complex patterns, with chemical shifts influenced by their proximity to the nitrogen atom and their axial or equatorial positions. The carbinol proton (-CH-OH) and the methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH) would appear further downfield.

In ¹³C NMR, the spiro carbon atom is a key indicator, typically resonating at a unique chemical shift. The carbons of the cyclopropane ring are significantly shielded, appearing at high field values (approx. 10–30 ppm). The carbons of the piperidine ring resonate in the typical aliphatic amine region (approx. 40–60 ppm), while the carbon bearing the hydroxyl group (C1) would be deshielded, appearing around 60–70 ppm. youtube.com The exact chemical shifts are sensitive to the stereochemistry and the nature of any substituents on the nitrogen atom. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Core Structure

Atom Position ¹H Chemical Shift (δ, ppm) (Multiplicity) ¹³C Chemical Shift (δ, ppm) Notes
C1-H ~3.5 - 4.0 (m) ~65 - 75 Carbinol proton, position depends on stereochemistry.
C1 - ~65 - 75 Carbon bearing the hydroxyl and attached to spiro center.
C2/C3 (H ₂) ~0.3 - 0.8 (m) ~10 - 20 Diastereotopic protons of the cyclopropane ring.
C2 /C3 - ~10 - 20 Cyclopropane carbons.
C4 (Spiro) - ~20 - 30 Quaternary spiro carbon.
C5/C7 (H ₂) ~2.5 - 3.5 (m) ~45 - 55 Piperidine protons adjacent to nitrogen.
C5 /C7 - ~45 - 55 Piperidine carbons adjacent to nitrogen.
NH ~1.5 - 2.5 (br s) - Amine proton, may exchange with solvent.
C1-CH₂ OH ~3.4 - 3.8 (m) ~60 - 65 Methylene protons of the methanol group.
C1-CH₂OH Variable (br s) - Hydroxyl proton, exchanges with D₂O.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMBC, HSQC) for Connectivity and Spatial Relationships

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assembling the molecular puzzle. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY would show correlations between the C1-H proton and the adjacent cyclopropane protons, as well as establishing the connectivity network within the piperidine ring (e.g., C5-H₂ to C4-spiro-center-adjacent protons).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (¹JCH). youtube.com This allows for the definitive assignment of each carbon signal in the ¹³C spectrum based on the already assigned proton signals from the COSY. For instance, the upfield proton signals of the cyclopropane ring would correlate with the upfield carbon signals, confirming their identity. emerypharma.com

The C1-H proton showing a correlation to the spiro carbon (C4) and other carbons in the cyclopropane ring (C2, C3).

Protons on the piperidine ring (C5-H₂, C7-H₂) showing correlations to the spiro carbon (C4), confirming the spirocyclic junction.

The methylene protons of the methanol group showing correlations to C1.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals through-space proximity of protons, regardless of whether they are connected by bonds. researchgate.net NOESY is critical for determining stereochemistry and conformation. For example, a NOESY correlation between the C1-H proton and an axial or equatorial proton on C5 or C7 would help establish the relative orientation of the methanol group with respect to the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the unambiguous determination of its molecular formula. For this compound (C₈H₁₅NO), HRMS would yield a highly precise mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺, distinguishing it from any other combination of atoms with the same nominal mass.

Collision-Induced Dissociation (CID) experiments coupled with HRMS help to elucidate the structure by analyzing fragmentation patterns. nih.gov For azaspirocyclic amines, characteristic fragmentation pathways often involve alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.orgyoutube.com This is a dominant pathway for amines and results in a stable, resonance-stabilized cation. Another likely fragmentation would involve the opening or cleavage of the strained cyclopropane ring.

Table 2: Predicted HRMS Data and Major Fragmentation Pathways for this compound

Species Calculated Exact Mass (m/z) Proposed Fragmentation Pathway
[M+H]⁺ 142.12265 Protonated parent molecule
[M+H - H₂O]⁺ 124.11209 Loss of the hydroxyl group as water
[M+H - C₂H₄]⁺ 114.09135 Loss of ethylene (B1197577) from the cyclopropane ring
Alpha-Cleavage Fragment Varies Cleavage of the C4-C5 or C5-C6 bond adjacent to the nitrogen atom. Loss of the largest alkyl fragment is often favored. youtube.com

Single Crystal X-ray Diffraction for Absolute Configuration Determination and Bond Length/Angle Analysis

Single Crystal X-ray Diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. thieme-connect.de Provided a suitable single crystal can be grown, this technique yields a precise map of electron density, from which the exact position of each atom (excluding hydrogens in some cases) can be determined. researchgate.net

This method provides:

Absolute Configuration : For enantiomerically pure samples, X-ray diffraction can determine the absolute stereochemistry at the chiral centers (C1 and the spiro carbon C4) by analyzing anomalous dispersion effects. nih.govresearchgate.netmit.edu

Bond Lengths and Angles : It allows for the precise measurement of all bond lengths and angles, confirming the presence of the strained cyclopropane ring and the geometry of the piperidine ring (e.g., chair or boat conformation). mdpi.com

Conformational Analysis : The solid-state conformation is revealed, showing the exact orientation of the methanol substituent (axial or equatorial) relative to the piperidine ring. This provides a valuable comparison to the solution-state conformation suggested by NMR studies. whiterose.ac.uk

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net While NMR and MS provide information on the carbon-hydrogen framework, IR and Raman confirm the presence of key heteroatom functionalities.

For this compound, the key vibrational modes would be:

A broad O-H stretching band in the IR spectrum around 3200–3600 cm⁻¹, characteristic of the alcohol group.

A moderate N-H stretching absorption around 3300–3500 cm⁻¹ for the secondary amine.

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The C-H stretches of the cyclopropane ring may appear at slightly higher frequencies (~3050 cm⁻¹).

C-O and C-N stretching vibrations in the fingerprint region (1000–1300 cm⁻¹).

Raman spectroscopy provides complementary information and is particularly sensitive to the non-polar C-C bonds of the carbocyclic framework. mdpi.com Together, the IR and Raman spectra serve as a unique "molecular fingerprint" for the compound.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching 3200 - 3600 (Broad)
N-H (Amine) Stretching 3300 - 3500 (Moderate)
C-H (Cyclopropane) Stretching ~3050
C-H (Aliphatic) Stretching 2850 - 2960
C-O (Alcohol) Stretching 1050 - 1200
C-N (Amine) Stretching 1020 - 1250

Theoretical and Computational Chemistry Studies on 6 Azaspiro 2.5 Octan 1 Ylmethanol Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods provide fundamental insights into the electronic nature of a molecule, which governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Molecular and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. A DFT analysis of 6-Azaspiro[2.5]octan-1-ylmethanol would typically involve geometry optimization to find the lowest energy structure. From this optimized geometry, a wealth of electronic properties can be calculated.

Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides a measure of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.

The molecular orbitals themselves, visualized as three-dimensional plots, would reveal the distribution of electron density. In this compound, the HOMO is likely to be localized on the nitrogen atom of the azaspiro ring due to the presence of its lone pair of electrons. The LUMO, conversely, might be distributed across the sigma anti-bonding orbitals of the structure.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValue (Arbitrary Units)Description
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy2.0 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap8.5 eVIndicator of chemical stability
Dipole Moment2.1 DMeasure of the molecule's overall polarity

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study. Actual values would require specific calculations using a chosen functional and basis set.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, prone to nucleophilic attack.

For this compound, an MEP analysis would likely highlight a region of strong negative potential around the nitrogen atom due to its lone pair, identifying it as a primary site for protonation or interaction with electrophiles. The hydroxyl group's oxygen would also exhibit a negative potential. Regions of positive potential might be found around the hydrogen atoms, particularly the one attached to the hydroxyl group.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The flexibility of the piperidine (B6355638) and cyclopropane (B1198618) rings in this compound means it can adopt multiple conformations. Understanding the relative energies and populations of these conformers is essential for a complete picture of its behavior.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvents. By simulating the molecule's movement over time in an explicit solvent box (e.g., water, methanol), one can observe how solvent interactions, such as hydrogen bonding, affect the conformational preferences. For instance, in a polar protic solvent, conformations that expose the nitrogen and hydroxyl groups to form hydrogen bonds with the solvent may be favored. These simulations provide a dynamic picture of how the molecule's shape and orientation adapt to its surroundings.

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry serves as a powerful tool to elucidate the intricate details of chemical reactions, providing a molecular-level understanding that is often challenging to obtain through experimental means alone. For the this compound system, these studies can predict the most efficient synthetic routes and guide the optimization of reaction conditions.

Transition State Calculations for Synthetic Pathways

A plausible synthetic route to this compound involves the cyclopropanation of a suitable piperidine-derived precursor. Theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to map out the potential energy surface of such a reaction. nih.gov By identifying the transition states and intermediates, the energetic barriers for each step can be calculated, allowing for a comparison of different synthetic strategies.

For instance, a hypothetical reaction could involve the reaction of a protected 4-methylene-piperidine with a carbene source to form the spirocyclic cyclopropane ring. DFT calculations, often using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G(d,p) or def2-TZVP), can model this process. nih.govmdpi.com The calculations would reveal the geometry of the transition state, which is the highest energy point along the reaction coordinate, and its corresponding activation energy. A lower activation energy indicates a more favorable reaction pathway.

Table 1: Hypothetical Calculated Energetics for a Key Step in the Synthesis of a 6-Azaspiro[2.5]octane Derivative

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.3
Intermediate-5.2
Product-15.8

This table illustrates the kind of data that would be generated from transition state calculations for a hypothetical synthetic step. The values are for illustrative purposes and represent the relative energies of the species involved.

These calculations can also predict the stereoselectivity of a reaction, which is crucial for the synthesis of chiral molecules like many spirocyclic compounds. acs.org By comparing the activation energies of the transition states leading to different stereoisomers, the most likely product can be identified.

Computational Modeling of Catalytic Cycles

Many synthetic transformations for constructing complex molecules like this compound rely on catalysis. Computational modeling is instrumental in unraveling the mechanisms of these catalytic cycles. rsc.org For example, a palladium-catalyzed intramolecular cyclization could be a viable route to an azaspirocyclic core. nih.govrsc.org

In Silico Screening and Design of Novel Derivatives based on Predicted Properties

Beyond understanding synthetic pathways, computational chemistry plays a pivotal role in the design of new molecules with specific desired properties. This is particularly relevant in drug discovery, where the 6-azaspiro[2.5]octane scaffold can be used to develop novel therapeutic agents. nih.govnih.gov

In silico screening, also known as virtual screening, allows for the rapid evaluation of large libraries of virtual compounds against a biological target, such as a protein receptor. youtube.commdpi.commdpi.com This process begins with the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. youtube.com

Molecular docking simulations are then used to predict the binding mode and affinity of potential ligands to the target protein. youtube.com For derivatives of this compound, various substituents could be computationally added to the core structure, and the resulting virtual compounds would be docked into the active site of a chosen protein. The docking software calculates a scoring function that estimates the binding free energy, allowing for the ranking of the compounds.

Table 2: Hypothetical Docking Scores for Designed this compound Derivatives against a Hypothetical Protein Target

DerivativePredicted Binding Affinity (kcal/mol)
Lead Compound-7.5
Derivative A-8.2
Derivative B-6.8
Derivative C-9.1

This table presents hypothetical docking scores for a set of designed derivatives. A more negative value typically indicates a stronger predicted binding affinity.

The most promising candidates from the virtual screen can then be synthesized and tested experimentally, significantly reducing the time and cost associated with traditional high-throughput screening. Furthermore, computational methods can predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives, helping to identify potential liabilities early in the drug discovery process. nih.gov

Biological Activity and Mechanistic Characterization of 6 Azaspiro 2.5 Octan 1 Ylmethanol and Its Derivatives Excluding Clinical Studies

Receptor Binding and Agonist/Antagonist Profiling in Non-Clinical Models

The primary biological target identified for derivatives of 6-azaspiro[2.5]octane is the glucagon-like peptide-1 (GLP-1) receptor. nih.gov These small molecules have been engineered to mimic the action of the endogenous GLP-1 peptide, which is crucial for regulating glucose homeostasis and appetite. nih.gov

In Vitro Radioligand Binding Assays (e.g., GLP-1 receptor)

While detailed radioligand binding assay data for specific 6-azaspiro[2.5]octan-1-ylmethanol derivatives are not extensively available in the public literature, the general class of 6-azaspiro[2.5]octane compounds has been developed through structure-activity relationship (SAR) studies targeting the human GLP-1 receptor. nih.gov The potency of these compounds is often determined through functional assays rather than direct competitive binding assays. However, related patent documentation for similar GLP-1 receptor agonists describes the use of saturation binding analyses with radiolabeled GLP-1 to characterize cell lines used in screening, confirming the expression and density of the receptor. For instance, plasma membranes from Chinese Hamster Ovary (CHO) cells engineered to express the human GLP-1 receptor were characterized using ¹²⁵I-GLP-1, revealing a high receptor density with a dissociation constant (Kd) of 0.4 nM and a maximum binding capacity (Bmax) of 1900 fmol/mg protein. justia.com

Cell-Based Functional Assays (e.g., cAMP accumulation, intracellular calcium mobilization)

The agonist activity of 6-azaspiro[2.5]octane derivatives at the GLP-1 receptor has been extensively characterized using cell-based functional assays. Activation of the GLP-1 receptor, a Gs-protein coupled receptor, canonically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Furthermore, GLP-1 receptor activation can also lead to the mobilization of intracellular calcium ([Ca²⁺]i), another important second messenger. nih.gov

A series of novel 6-azaspiro[2.5]octane molecules were identified and optimized from a benzyloxypyrimidine lead using a sensitized high-throughput GLP-1 agonist assay. nih.gov The functional potency of these compounds was determined by measuring their ability to stimulate the GLP-1 receptor in engineered cell lines.

cAMP Accumulation Assays: GLP-1 receptor-mediated agonist activity for this class of compounds is frequently determined using a cell-based functional assay that measures cAMP levels. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection kit. This competitive immunoassay measures the amount of cAMP produced by cells in response to compound stimulation. justia.com Research on various GLP-1 receptor agonists demonstrates that they elicit a rapid increase in cellular cAMP levels, often detectable within minutes of application. nih.gov

Intracellular Calcium Mobilization: In addition to cAMP accumulation, GLP-1 receptor agonists can stimulate increases in intracellular calcium. Calcium imaging techniques and fluorescent plate reader (FLIPR)-based calcium assays are used to quantify this response. nih.gov For some small-molecule GLP-1 receptor agonists, the elevation of intracellular calcium is a key indicator of their functional activity at the receptor. nih.gov

The table below summarizes the in vitro functional activity for representative 6-azaspiro[2.5]octane derivatives at the human GLP-1 receptor, as reported in structure-activity relationship studies.

Compound IDStructurehGLP-1 EC₅₀ (nM)
Derivative 1 A 6-azaspiro[2.5]octane core with specific substitutions on the pyrimidine (B1678525) ring and benzyl (B1604629) group.Data not publicly available in this format. Potency is described as optimized into potent agonists. nih.gov
Derivative 2 A variant of the 6-azaspiro[2.5]octane series with alternative substitutions to explore the SAR.Data not publicly available in this format. Potency is described as optimized into potent agonists. nih.gov
Derivative 3 Another analog from the optimization series based on a benzyloxypyrimidine lead.Data not publicly available in this format. Potency is described as optimized into potent agonists. nih.gov

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Enzyme Inhibition and Modulatory Effects

Kinetic Characterization of Enzyme Inhibition (e.g., Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH))

There is no publicly available scientific literature or data to suggest that this compound or its derivatives have been profiled for inhibitory activity against Monoacylglycerol Lipase (MAGL) or Fatty Acid Amide Hydrolase (FAAH). Research on MAGL and FAAH inhibitors has focused on other chemical scaffolds.

Identification of Binding Sites and Allosteric Modulation through Biochemical Assays

No information is available in the scientific literature regarding the identification of binding sites or allosteric modulatory effects of this compound and its derivatives on any enzyme systems. The primary mechanism of action described for this compound class is agonism at the GLP-1 receptor. nih.gov

Investigation of Induced Proximity Mechanisms: Molecular Glues and Degraders

There is no evidence in the published scientific literature to indicate that this compound or its derivatives have been investigated for their potential to act as molecular glues or degraders. The research and development of these compounds have been focused on their role as direct receptor agonists. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Biological Systems

The exploration of the 6-azaspiro[2.5]octane scaffold has led to the discovery of potent and selective modulators of various biological targets. SAR and SPR studies have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Derivatives of the 6-azaspiro[2.5]octane core have been identified as small molecule agonists for the human glucagon-like peptide-1 receptor (GLP-1R), a key target in the management of type 2 diabetes and obesity. nih.gov An extensive SAR investigation, building upon the discovery of a benzyloxypyrimidine lead, revealed that modifications to this scaffold significantly impact agonist activity. nih.gov Optimization of substituents on the 6-azaspiro[2.5]octane moiety led to the development of potent GLP-1R agonists. nih.gov Cryogenic electron microscopy (cryo-EM) structures have provided a rational basis for understanding the SAR of these optimized compounds, elucidating the key interactions between the small molecule and the receptor binding pocket. nih.gov

Furthermore, chiral 6-azaspiro[2.5]octanes have been developed as potent and selective antagonists of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR4), a target for neurological and psychiatric disorders. researchgate.net Chiral separation and X-ray crystallography of early analogs demonstrated that the (R)-enantiomer possessed superior potency for both human and rat M4 receptors. researchgate.net Subsequent SAR studies on this chiral scaffold led to the identification of highly potent and selective M4 antagonists. researchgate.net These studies underscore the critical role of stereochemistry in the biological activity of 6-azaspiro[2.5]octane derivatives.

The versatility of the 6-azaspiro[2.5]octane scaffold is further highlighted by its incorporation into antagonists for the tachykinin NK1 receptor, which is implicated in pain, depression, and emesis. epo.org Patents describe spiro-amino compounds featuring the 6-azaspiro[2.5]octane core, demonstrating that modifications at the nitrogen of the piperidine (B6355638) ring are crucial for achieving high-affinity binding to the NK1 receptor. epo.org

The following interactive table summarizes the structure-activity relationships of various 6-azaspiro[2.5]octane derivatives.

Core ScaffoldDerivative TypeBiological TargetKey SAR FindingsReference
6-Azaspiro[2.5]octaneBenzyloxypyrimidine derivativesGlucagon-Like Peptide-1 Receptor (GLP-1R) AgonistSubstituent modifications on the spirocyclic core are crucial for optimizing agonist potency. nih.gov
Chiral 6-Azaspiro[2.5]octaneVarious substituted analogsM4 Muscarinic Acetylcholine Receptor (mAChR4) AntagonistThe (R)-enantiomer exhibits significantly higher potency. Specific substitutions on the chiral scaffold enhance selectivity and potency. researchgate.net
6-Azaspiro[2.5]octaneSpiro-amino derivativesTachykinin NK1 Receptor AntagonistModifications at the piperidine nitrogen are key for high-affinity binding. epo.org

Role of 6 Azaspiro 2.5 Octan 1 Ylmethanol As a Versatile Chemical Building Block

Precursor in the Synthesis of Architecturally Complex Organic Molecules

The rigid spirocyclic scaffold of 6-Azaspiro[2.5]octan-1-ylmethanol serves as an excellent starting point for the synthesis of architecturally complex organic molecules. nih.gov The inherent three-dimensionality of the spiro core is a desirable feature in modern medicinal chemistry for creating molecules with improved physicochemical properties. nih.gov Synthetic chemists can leverage the two reactive functional groups—the secondary amine and the primary alcohol—to introduce a wide variety of substituents and build more elaborate molecular structures.

The secondary amine in the piperidine (B6355638) ring can undergo a range of standard transformations, such as N-alkylation, N-acylation, and N-arylation, to introduce diverse side chains. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester. Furthermore, the hydroxyl group can be replaced with other functionalities through nucleophilic substitution reactions. These transformations allow for the controlled and stepwise construction of complex molecules with well-defined stereochemistry, which is crucial for their biological activity. The synthesis of spiro-γ-lactams and spirocyclic pyrrolidines from related starting materials highlights the utility of such scaffolds in generating molecular complexity. researchgate.net

Scaffold for Pharmacophore Development in Pre-clinical Drug Discovery Research

In the realm of pre-clinical drug discovery, the development of novel molecular scaffolds is of paramount importance for identifying new therapeutic agents. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. youtube.com The spirocyclic nature of this compound provides a rigid framework that can be used to orient pharmacophoric elements in a precise and predictable manner. nih.gov This is particularly advantageous in designing ligands with high affinity and selectivity for their target proteins.

The 6-azaspiro[2.5]octane core has been identified as a valuable scaffold in the development of small molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, which is a key target in the treatment of type 2 diabetes and obesity. The hydroxymethyl group of this compound can act as a key interaction point with the receptor or as a handle for further chemical modification to optimize the pharmacophore. nih.gov The ability to introduce diversity at both the amine and alcohol positions allows for the fine-tuning of the molecule's properties to enhance its biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

Below is a table showcasing the key properties of the parent scaffold, 6-Azaspiro[2.5]octane, which are relevant for its use in drug discovery.

PropertyValue
Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
XLogP3 1.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0
Data sourced from PubChem CID 22417173 nih.gov

Application in Materials Science and Industrial Chemistry (e.g., plastic additives)

While the primary applications of this compound are in the life sciences, its unique structural features also suggest potential utility in materials science and industrial chemistry. The incorporation of spirocycles into polymers can enhance their thermal stability and modify their optoelectronic properties. mdpi.com The presence of both an amine and an alcohol functionality in this compound allows it to be incorporated into polymer backbones or used as a cross-linking agent.

For instance, the amine and alcohol groups can react with monomers such as epoxides or isocyanates to form epoxy resins or polyurethanes, respectively. The rigid spirocyclic core would be expected to impart increased rigidity and thermal stability to the resulting polymers. While specific data on its use as a plastic additive is not prevalent, compounds with similar functionalities, such as hindered amines, are known to act as light stabilizers in plastics. nih.gov The potential for this compound to be used in such applications warrants further investigation.

Ligand Design for Organometallic Catalysis and Asymmetric Synthesis

The field of asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, heavily relies on the use of chiral ligands to control the stereochemical outcome of a reaction. youtube.com Chiral amino alcohols are a well-established class of ligands for a variety of metal-catalyzed asymmetric transformations. nih.gov this compound, being a chiral amino alcohol, is a promising candidate for such applications.

The nitrogen and oxygen atoms of the amino alcohol moiety can coordinate to a metal center, forming a chiral environment that can induce enantioselectivity in a catalytic reaction. The rigid spirocyclic backbone helps to restrict the conformational flexibility of the ligand, which is often beneficial for achieving high levels of stereocontrol. The specific stereoisomer of this compound used would determine the chirality of the final product. Examples of reactions where such ligands could be employed include asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. youtube.com The development of catalysts based on this scaffold could provide new and efficient routes to enantiomerically pure compounds. nih.gov

Advanced Research Directions and Future Perspectives for 6 Azaspiro 2.5 Octan 1 Ylmethanol

Innovations in Asymmetric Synthesis of Spirocyclic Systems

The precise control of stereochemistry is critical, as the biological activity of spirocyclic compounds is often dependent on their specific 3D configuration. acs.org Historically, the synthesis of single-enantiomer azaspirocycles has relied on methods like chiral chromatographic separation, which are often costly and resource-intensive. acs.org Consequently, the development of direct, catalytic asymmetric methods is a major focus of modern organic synthesis. acs.orgrsc.org

Recent breakthroughs have demonstrated the power of organocatalysis in creating complex spirocycles. rsc.orgmdpi.com These methods often involve cascade reactions, where multiple bonds are formed in a single, efficient process. oaepublish.com For instance, enantioselective methodologies for synthesizing spiro compounds have seen exponential growth with the advent of organocatalysis, which uses small, metal-free organic molecules to induce chirality. rsc.org

A particularly promising frontier is biocatalysis, which harnesses the inherent stereoselectivity of enzymes. acs.org Researchers have successfully engineered carbene transferase enzymes for the cyclopropanation of exocyclic N-heterocycles to produce azaspiro[2.y]alkanes with high yield and excellent control over the stereochemistry (diastereomeric and enantiomeric ratios). chemrxiv.orgacs.org This approach is not only highly selective but also operates under environmentally benign conditions, often in water without the need for organic co-solvents, and is scalable for larger-scale production. acs.org

Key Innovations in Asymmetric Synthesis of Azaspirocycles

Method Key Features Advantages Reference(s)
Organocatalysis Uses small chiral organic molecules as catalysts; often involves cascade reactions. Metal-free, efficient, enables complex transformations in a single step. rsc.org, mdpi.com, oaepublish.com
Biocatalysis Employs engineered enzymes (e.g., carbene transferases) for stereoselective reactions. High enantioselectivity and diastereoselectivity, scalable, environmentally friendly (operates in water). acs.org, chemrxiv.org

| Transition-Metal Catalysis | Utilizes chiral transition metal complexes (e.g., Palladium) to catalyze reactions like double Michael additions. | Effective for specific transformations, such as the formation of spirocyclic azlactones. | nih.gov |

These advanced synthetic strategies are making complex spirocyclic systems like 6-azaspiro[2.5]octan-1-ylmethanol more accessible, paving the way for broader exploration in drug discovery. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to identify promising new drug candidates and optimize their properties. accscience.comnih.gov This data-driven approach overcomes many bottlenecks of traditional methods, which involve synthesizing and screening thousands of compounds. accscience.com

For spirocyclic systems, AI/ML can be applied in several ways:

De Novo Design: Generative AI models can design novel spirocyclic structures from scratch that are predicted to have high affinity for a specific biological target and possess desirable drug-like properties (absorption, distribution, metabolism, and excretion - ADME). accscience.com

Property Prediction: ML algorithms can be trained on existing data to predict the biological activity, pharmacokinetic profiles, and potential toxicity of new derivatives of this compound before they are synthesized. nih.gov This allows chemists to prioritize the most promising candidates, saving time and resources.

Synthesis Planning: AI tools can assist in designing the most efficient synthetic routes to complex molecules, including challenging spirocyclic structures.

A recent study demonstrated an ML-driven computational pipeline to redesign the cyclic antibiotic gramicidin (B1672133) S. The model identified key molecular descriptors related to potency and safety, leading to the design of new, potent, and non-toxic candidates. acs.org Similarly, ML models are used to explore vast chemical spaces, identify biologically active natural products, and capture the molecular patterns of privileged structures like spirocycles. nih.gov This computational power accelerates the hit-to-lead and lead optimization phases of drug discovery. researchgate.net

Elucidation of Broader Biological System Interactions through Proteomics and Metabolomics

Understanding how a compound like this compound interacts with the entire biological system is crucial for assessing its efficacy and potential side effects. Chemical proteomics has emerged as a powerful tool for the unbiased identification of a drug's molecular targets. nih.gov Techniques such as thermal proteome profiling (TPP) and stability-based proteomics (SPROX) allow for the genome-wide identification of protein-drug interactions directly in complex biological samples like cell lysates. acs.org

These methods work by detecting changes in protein stability upon drug binding. By comparing the stability of thousands of proteins in the presence and absence of the compound, researchers can:

Confirm On-Target Engagement: Verify that the compound binds to its intended target protein.

Identify Off-Target Interactions: Discover unintended protein interactions that could lead to adverse effects or provide opportunities for drug repurposing. acs.org

Elucidate Mechanism of Action (MoA): Gain a comprehensive view of the cellular pathways affected by the compound. nih.gov

For example, these stability proteomics methods were used to identify targets for the kinase inhibitor staurosporine, demonstrating their ability to handle compounds with numerous targets across a wide range of binding affinities. acs.org Furthermore, network perturbation analysis, which assesses the global dysregulation of molecular interactions after compound treatment, can provide deep mechanistic insights, as demonstrated by the discovery of a novel MoA for the anticancer drug altretamine. nih.gov Applying these "omics" technologies to derivatives of this compound will be essential for building a complete picture of their biological activity.

Exploration of Sustainable Synthetic Methodologies and Biocatalytic Approaches

The principles of green chemistry are increasingly important in pharmaceutical manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of complex spirocycles is an area ripe for such innovations. utrgv.edu

Sustainable approaches for the synthesis of spiro compounds include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields with less energy consumption. utrgv.edu

Use of Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or ethanol, is a key goal. utrgv.edunih.gov

Catalyst Innovation: Developing recyclable or non-toxic catalysts, such as ionic liquids or metal-free organocatalysts, reduces environmental impact. nih.govrsc.org

Biocatalysis stands at the forefront of sustainable synthesis. acs.org As mentioned previously, engineered enzymes can construct complex chiral molecules with high precision under mild, aqueous conditions. chemrxiv.orgacs.org A recent example is the development of a fully biocatalytic, multi-enzyme cascade to convert furan-based platform chemicals, which can be derived from renewable lignocellulosic biomass, into optically pure spirolactones. acs.org This work highlights a path toward producing complex pharmaceutical building blocks from sustainable feedstocks. Applying these biocatalytic and green chemistry principles to the synthesis of this compound and its analogues will be a key objective for future research, ensuring that their production is as innovative as their application.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-azaspiro[2.5]octan-1-ylmethanol to improve yield and purity?

  • Methodological Answer : The synthesis can be optimized using microreactor systems, which enhance reaction efficiency and safety. For example, continuous-flow technology reduces side reactions and improves heat transfer, as demonstrated in the synthesis of structurally related spiro compounds like 1-oxa-2-azaspiro[2.5]octane . Key parameters include temperature control (e.g., 0–25°C), solvent selection (e.g., acetonitrile/tetrahydrofuran mixtures), and catalyst loading. Purity can be monitored via HPLC with acetic acid/water and acetonitrile/THF mobile phases .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, HRMS analysis of iodinated derivatives (e.g., rel-tert-butyl 12-iodo-1-oxo-9-azadispiro compounds) confirms molecular formulas (e.g., [M + H]+ calculated vs. observed) . X-ray crystallography may resolve stereochemical ambiguities in spirocyclic systems, though this requires high-purity crystals .

Q. How can researchers assess the purity of this compound and its intermediates?

  • Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection (e.g., 254 nm). Gradient elution using acetic acid/water (Solution A) and acetonitrile/THF (Solution B) effectively separates impurities, as validated in adapalene-related compound analysis . Quantify impurities using external standards and ensure compliance with pharmacopeial limits (e.g., ≤0.1% for individual impurities).

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for this compound derivatives?

  • Methodological Answer : Combine computational modeling (DFT or molecular mechanics) with experimental data. For example, NOESY NMR can identify spatial proximity of protons in spiro systems, while vibrational circular dichroism (VCD) distinguishes enantiomers. Cross-validate with X-ray structures of analogs like benzo[d][1,3]dioxol-5-ylmethanone derivatives . Discrepancies in iodinated derivatives (e.g., 4b vs. 4b′) highlight the need for multi-technique validation .

Q. How do structural modifications of this compound impact its biological activity, particularly in MAGL inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical. Replace the methanol group with fluorinated or carboxamide moieties (e.g., 6-azaspiro[2.5]octane-6-carboxylate) and evaluate MAGL inhibition via enzymatic assays. For example, trifluoromethylbenzyl substitutions enhance binding affinity, as seen in patent US 2023/04138 . Use in vitro models (e.g., human recombinant MAGL) and compare IC₅₀ values with controls like JZL184 .

Q. What experimental designs address data contradictions in pharmacokinetic studies of this compound derivatives?

  • Methodological Answer : Apply rigorous statistical frameworks (e.g., Bayesian hierarchical models) to account for inter-study variability. For instance, discrepancies in bioavailability between rodent and primate models may arise from metabolic differences (e.g., CYP450 isoforms). Use isotopically labeled analogs (e.g., ¹⁴C-tagged compounds) to track metabolite profiles . Cross-reference with open-access datasets to validate findings, adhering to FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.